![molecular formula C18H16FNO2 B14279522 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline CAS No. 124533-90-0](/img/structure/B14279522.png)
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3-methoxyphenylethanol.
Etherification: The 3-methoxyphenylethanol is reacted with 8-fluoroquinoline under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine or methoxy groups.
科学研究应用
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core structure.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the function of key enzymes, leading to the inhibition of cellular growth and proliferation. The fluorine and methoxy groups enhance its binding affinity and specificity to the target sites.
相似化合物的比较
Similar Compounds
8-Fluoroquinoline: A simpler analog without the ethoxy and methoxy groups.
4-[2-(3-Methoxyphenyl)ethoxy]quinoline: Lacks the fluorine atom.
8-Fluoro-4-[2-(4-methoxyphenyl)ethoxy]quinoline: Similar structure with a different position of the methoxy group.
Uniqueness
8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline is unique due to the specific combination of fluorine and methoxy groups, which enhances its biological activity and chemical stability compared to its analogs. The presence of these groups allows for more targeted interactions with molecular targets, making it a valuable compound in medicinal and chemical research.
属性
CAS 编号 |
124533-90-0 |
|---|---|
分子式 |
C18H16FNO2 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
8-fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline |
InChI |
InChI=1S/C18H16FNO2/c1-21-14-5-2-4-13(12-14)9-11-22-17-8-10-20-18-15(17)6-3-7-16(18)19/h2-8,10,12H,9,11H2,1H3 |
InChI 键 |
WQOWFBGRJQLRMO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCOC2=C3C=CC=C(C3=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
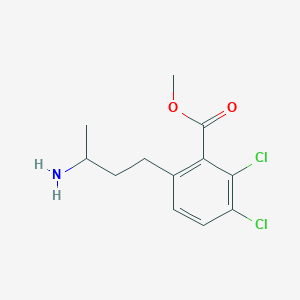
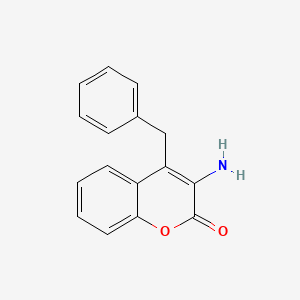

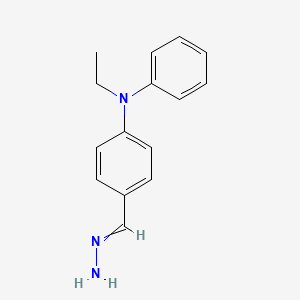
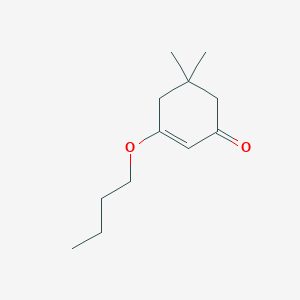

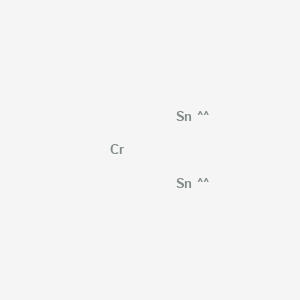
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
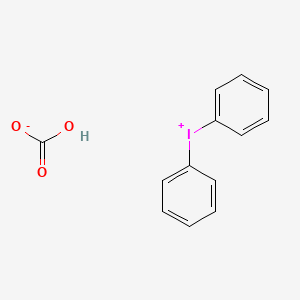



![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
